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(methylamino)benzonitrile

Cat. No.: B1333672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-4-(methylamino)benzonitrile is a valuable and versatile synthetic building block,

particularly in the field of medicinal chemistry. Its ortho-diamino arrangement makes it an

excellent precursor for the synthesis of a variety of heterocyclic scaffolds that are central to the

development of targeted therapeutics. This document provides detailed application notes,

experimental protocols, and data for the use of 3-Amino-4-(methylamino)benzonitrile as a

key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized

the treatment of cancer and other diseases. The structural motif of 3-Amino-4-
(methylamino)benzonitrile is particularly relevant for the construction of compounds targeting

protein kinases such as Bcr-Abl and Epidermal Growth Factor Receptor (EGFR).[1][2][3]

Physicochemical and Spectral Data
While experimental spectral data for 3-Amino-4-(methylamino)benzonitrile is not widely

published, the following table summarizes its key physicochemical properties and predicted

spectral data. This information is crucial for reaction monitoring and characterization of

intermediates and final products.
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Property Value Reference

Molecular Formula C₈H₉N₃ [4]

Molecular Weight 147.18 g/mol [4]

CAS Number 64910-46-9

Appearance Solid (predicted)

Predicted XlogP 0.9 [4]

Predicted Mass (M+H)⁺ m/z 148.08693 [4]

Experimental Protocols
I. Plausible Synthesis of 3-Amino-4-
(methylamino)benzonitrile
This protocol describes a plausible two-step synthesis of 3-Amino-4-
(methylamino)benzonitrile starting from 4-chloro-3-nitrobenzonitrile, based on established

methodologies for the synthesis of related diaminobenzonitriles.[5]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzonitrile

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-

chloro-3-nitrobenzonitrile is displaced by methylamine.

Materials and Reagents:

4-chloro-3-nitrobenzonitrile

Methylamine (40% in water or as a solution in a suitable organic solvent)

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate

(K₂CO₃)

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in the chosen polar

aprotic solvent.

Add the non-nucleophilic base (1.5 - 2.0 eq).

Slowly add the methylamine solution (1.2 - 1.5 eq) to the reaction mixture at room

temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and

monitor the progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 4-(methylamino)-3-nitrobenzonitrile.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 3-Amino-4-(methylamino)benzonitrile

This step involves the reduction of the nitro group of 4-(methylamino)-3-nitrobenzonitrile to an

amino group.

Materials and Reagents:

4-(methylamino)-3-nitrobenzonitrile

Reducing agent such as Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic

hydrogenation with Palladium on carbon (Pd/C) in methanol or ethanol.

Hydrochloric acid (if using SnCl₂)
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Sodium bicarbonate solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using SnCl₂·2H₂O):

Dissolve 4-(methylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask.

Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture and carefully neutralize it with a saturated

solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude 3-Amino-4-(methylamino)benzonitrile by column chromatography on

silica gel.

Plausible Synthesis of 3-Amino-4-(methylamino)benzonitrile

4-Chloro-3-nitrobenzonitrile 4-(Methylamino)-3-nitrobenzonitrile

1. Methylamine, Base
2. Solvent (e.g., DMF) 3-Amino-4-(methylamino)benzonitrileReduction (e.g., SnCl2 or H2/Pd-C)

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 3-Amino-4-(methylamino)benzonitrile.
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II. Application in the Synthesis of a Bcr-Abl Kinase
Inhibitor Scaffold
3-Amino-4-(methylamino)benzonitrile is an ideal starting material for the synthesis of kinase

inhibitors based on the 2-aminopyrimidine scaffold, such as analogues of Imatinib and Nilotinib.

[6][7] The following is a representative protocol for the construction of a key intermediate.

Reaction: Condensation of 3-Amino-4-(methylamino)benzonitrile with N-(3-pyridinyl)-

cyanamide to form a guanidine intermediate, which can then be cyclized to form the

aminopyrimidine core.

Materials and Reagents:

3-Amino-4-(methylamino)benzonitrile

N-(3-pyridinyl)-cyanamide

Anhydrous solvent such as n-butanol or dioxane

Acid catalyst (e.g., hydrochloric acid)

Base for neutralization (e.g., sodium hydroxide solution)

Procedure:

To a solution of 3-Amino-4-(methylamino)benzonitrile (1.0 eq) in n-butanol, add a

catalytic amount of concentrated hydrochloric acid.

Add N-(3-pyridinyl)-cyanamide (1.1 eq) to the mixture.

Heat the reaction mixture to reflux and monitor by TLC.

Upon completion, cool the reaction to room temperature and adjust the pH to basic with a

sodium hydroxide solution.

Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The resulting guanidine intermediate can be cyclized with a suitable three-carbon synthon

(e.g., a β-ketoester) under basic or acidic conditions to form the desired pyrimidine-based

kinase inhibitor scaffold.

Application in Kinase Inhibitor Synthesis

3-Amino-4-(methylamino)benzonitrile Guanidine IntermediateN-(3-pyridinyl)-cyanamide, Acid catalyst Aminopyrimidine Scaffold
(e.g., Imatinib Analogue)

Cyclization with
β-ketoester

Click to download full resolution via product page

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Application in Drug Discovery: Targeting Bcr-Abl
Kinase
Derivatives of 3-Amino-4-(methylamino)benzonitrile are particularly relevant in the

development of inhibitors for the Bcr-Abl tyrosine kinase, the causative agent of Chronic

Myeloid Leukemia (CML).[8] The aminopyrimidine core, synthesized from this building block,

can mimic the adenine ring of ATP and bind to the ATP-binding site of the Bcr-Abl kinase,

thereby inhibiting its activity.[9]

Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to

the activation of multiple downstream signaling pathways that promote cell proliferation and

survival, and inhibit apoptosis. Key downstream pathways include the RAS/MAPK pathway and

the PI3K/AKT pathway.
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Bcr-Abl Signaling and Inhibition
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Caption: Bcr-Abl signaling pathway and its inhibition.

Quantitative Data for a Representative Kinase
Inhibitor
The following table presents inhibitory activity data for a representative Bcr-Abl kinase inhibitor

with a scaffold that can be synthesized from 3-Amino-4-(methylamino)benzonitrile. This data

is provided as an example of the potency that can be achieved with this class of compounds.
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Compound
Target
Kinase

IC₅₀ (nM) Cell Line
Antiprolifer
ative IC₅₀
(nM)

Reference

Representativ

e Inhibitor
Bcr-Abl 25 K562 250 [1]

Imatinib (for

comparison)
Bcr-Abl 38 K562 290 [1]

Conclusion
3-Amino-4-(methylamino)benzonitrile is a highly valuable synthetic intermediate for the

development of potent kinase inhibitors. Its straightforward incorporation into heterocyclic

scaffolds, particularly those targeting the Bcr-Abl kinase, makes it a compound of significant

interest for researchers in oncology and medicinal chemistry. The protocols and data presented

herein provide a foundation for the utilization of this building block in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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